Mocetinostat
Overview
Description
Mocetinostat, also known as MGCD0103, is a benzamide histone deacetylase inhibitor . It is currently undergoing clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin’s lymphoma, and acute myelogenous leukemia .
Synthesis Analysis
Mocetinostat has been synthesized using pyridine-3-boronic acid as a starting material. The synthesis process involves three steps and the structure of Mocetinostat was verified by ¹H-NMR, ¹³C-NMR, and ESI-MS .
Molecular Structure Analysis
Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . It is a Class 1-selective histone deacetylase (HDAC) inhibitor .
Chemical Reactions Analysis
Mocetinostat exhibits favorable pharmacokinetic and pharmacodynamic profiles, demonstrating target inhibition and clinical responses . It induces cell death and autophagy, synergizes with proteasomal inhibitors, and affects non-histone targets, such as microtubules .
Physical And Chemical Properties Analysis
Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . Its chemical formula is C23H20N6O .
Scientific Research Applications
1. Application in Cancer Therapies
Mocetinostat, a class I/IV histone deacetylase inhibitor, has been extensively studied for its potential in cancer therapy. For instance, it was evaluated in patients with urothelial carcinoma harboring inactivating mutations in histone acetyltransferase genes, showing potential in targeted cancer treatment (Grivas et al., 2018). Additionally, it was found to reverse therapy resistance in aggressive tumors like pancreatic cancer by interfering with the epithelial–mesenchymal transition activator ZEB1, thereby restoring drug sensitivity and repressing stemness properties (Meidhof et al., 2015).
2. Enhancing Tumor Antigen Presentation and Immune Response
Mocetinostat has shown promise in augmenting the efficacy of checkpoint inhibitor therapy in cancer treatments. It increases tumor antigen presentation and modifies immune suppressive cell types in the tumor microenvironment, making it a valuable adjunct in immunotherapy (Briere et al., 2018).
3. Application in Hematological Malignancies
Its use in hematological malignancies has been explored, particularly in relapsed or refractory lymphoma. Mocetinostat demonstrated clinical benefit and long-term disease control in this context, highlighting its potential in treating hematologic cancers (Batlevi et al., 2017).
4. Mechanism of Action in Apoptosis Induction
Research has also delved into its mechanism of action, such as inducing apoptosis by activating miR-31 expression and suppressing E2F6 in prostate cancer, which provides insights into its molecular targets and apoptotic pathways (Zhang et al., 2016).
5. Combination Therapies
Mocetinostat's efficacy in combination with other cancer treatments, like 5-azacitidine in myelodysplastic syndrome (MDS), has been investigated, showing its potential in combination therapies for enhanced treatment outcomes (Luger et al., 2013).
6. Application in Cardiovascular Diseases
Recent studies have explored its application beyond oncology, such as in cardiovascular diseases. Mocetinostat was shown to provide cardioprotection in myocardial ischemia/reperfusion injury, indicating its potential therapeutic benefits in cardiovascular conditions (Wang et al., 2021).
Future Directions
Mocetinostat has shown promising results in clinical trials for various cancers . It has also been found to activate Krüppel-like factor 4 and protect against tissue destruction and inflammation in osteoarthritis . This suggests that Mocetinostat could potentially be used as a disease-modifying osteoarthritis drug .
properties
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
Record name | Mocetinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Peroxidase | |
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Mechanism of Action |
Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth. | |
Record name | Mocetinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mocetinostat | |
CAS RN |
726169-73-9, 9003-99-0 | |
Record name | Mocetinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mocetinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |
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Record name | Mocetinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Peroxidase | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Mocetinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
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Record name | Peroxidase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MOCETINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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